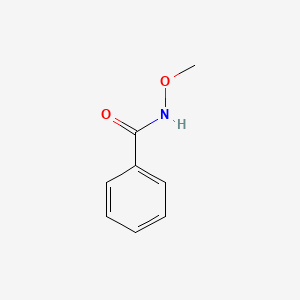

N-methoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQZQTQFQFYBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70493682 | |

| Record name | N-Methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2446-51-7 | |

| Record name | N-Methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-methoxybenzamide: Properties, Structure, and Applications in C–H Functionalization

Introduction: Beyond the Weinreb Amide

N-methoxybenzamide (CAS No. 2446-51-7) is an intriguing molecule within the broader class of benzamide derivatives.[1][2][3] Often overshadowed by its more famous cousin, N-methoxy-N-methylbenzamide (a "Weinreb amide"), this compound possesses a unique structural feature—a primary N-H bond—that imparts distinct reactivity. While Weinreb amides are renowned for their controlled additions of organometallic reagents to form ketones, this compound has carved out a critical niche in modern synthetic chemistry as a simple, yet remarkably effective, directing group for transition metal-catalyzed C–H bond functionalization.[4][5][6] This guide provides an in-depth analysis of its chemical properties, structural characteristics, and its pivotal role in enabling selective and efficient molecular synthesis, aimed at researchers and professionals in drug development and chemical synthesis.

Core Chemical and Physical Properties

This compound is a yellow to colorless solid at room temperature.[5] Its fundamental properties are summarized below, providing a foundational dataset for its use in experimental settings. The lack of a readily available boiling point suggests it may be prone to decomposition at higher temperatures under atmospheric pressure.

| Property | Value | Source(s) |

| CAS Number | 2446-51-7 | [1][3][4] |

| Molecular Formula | C₈H₉NO₂ | [2][3] |

| Molecular Weight | 151.16 g/mol | [3] |

| Melting Point | 56-59 °C | [4][6] |

| Boiling Point | Not reported | [2][5][7] |

| Density | ~1.1 g/cm³ (predicted) | [7] |

| Appearance | Yellow to colorless solid | [5] |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, ethanol); sparingly soluble in aqueous buffers. | [Based on isomer data] |

Molecular Structure and Bonding Analysis

The structure of this compound is defined by a benzoyl group attached to a methoxyamine moiety. This arrangement creates a molecule with distinct electronic and steric features that are crucial to its function.

Key Structural Identifiers:

-

IUPAC Name: this compound[3]

-

SMILES: CONC(=O)C1=CC=CC=C1[3]

-

InChI Key: PBQZQTQFQFYBNJ-UHFFFAOYSA-N[3]

The planarity of the benzene ring and the amide bond, combined with the N-O single bond, allows for specific conformational arrangements. The lone pairs on the amide oxygen and the methoxy oxygen, along with the acidic N-H proton, are the key features that enable its coordination with transition metals, a property that is expertly exploited in its primary application.

Caption: Molecular structure of this compound.

Spectroscopic Analysis

While comprehensive, peer-reviewed spectral data for this compound is not widely available in public databases, its structure allows for a robust prediction of its key spectroscopic features. This analysis is based on fundamental principles and comparison with its close isomers, for which data is available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show three main regions.

-

Aromatic Protons (δ 7.4-7.8 ppm): The five protons on the benzene ring would appear as a complex multiplet in this region.

-

Amide Proton (δ ~8.0-9.0 ppm, broad): A broad singlet corresponding to the N-H proton. Its chemical shift and broadness would be highly dependent on solvent and concentration due to hydrogen bonding.

-

Methoxy Protons (δ ~3.8-4.0 ppm): A sharp singlet integrating to three protons for the -OCH₃ group.

-

-

¹³C NMR: The carbon spectrum would be expected to show signals for the carbonyl carbon (~165-170 ppm), the aromatic carbons (four signals between ~127-135 ppm), and the methoxy carbon (~60-65 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. Based on data from isomers like 2-methoxybenzamide and p-methoxybenzamide, the following characteristic absorption bands are expected.[8][9][10]

-

N-H Stretch: A sharp to medium peak around 3300-3400 cm⁻¹. The presence of a primary amide (as in p-methoxybenzamide) often shows two bands in this region for symmetric and asymmetric stretching.

-

C-H Aromatic Stretch: Weak to medium peaks just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: A medium peak just below 3000 cm⁻¹ for the methoxy group.

-

C=O (Amide I) Stretch: A very strong, sharp absorption band in the region of 1650-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

-

N-H Bend (Amide II): A medium to strong band around 1600-1640 cm⁻¹.

-

C-O Stretch: A strong band around 1250 cm⁻¹ corresponding to the aryl-O bond of the methoxy group.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, this compound is expected to show a clear molecular ion peak.

-

Molecular Ion (M⁺): A peak at m/z = 151, corresponding to the molecular weight of the compound. This is confirmed by mass spectra of its isomers.[11]

-

Key Fragments: Common fragmentation patterns for benzamides would be observed. The most prominent fragment would likely be the benzoyl cation ([C₆H₅CO]⁺) at m/z = 105, resulting from the cleavage of the amide C-N bond. Another significant fragment at m/z = 120 could arise from the loss of the methoxy group (-OCH₃).

Synthesis and Reactivity

Representative Synthesis Protocol

This compound is typically synthesized via a standard amide coupling reaction between an activated benzoic acid derivative and O-methylhydroxylamine. The use of benzoyl chloride is a common and efficient laboratory-scale method.

Objective: To synthesize this compound from benzoyl chloride and O-methylhydroxylamine hydrochloride.

Materials:

-

Benzoyl chloride

-

O-methylhydroxylamine hydrochloride

-

Pyridine or Triethylamine (base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend O-methylhydroxylamine hydrochloride (1.0 eq) in DCM.

-

Basification: Cool the suspension to 0 °C in an ice bath. Add pyridine or triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and liberate the free base. Stir for 15-20 minutes.

-

Acylation: While maintaining the temperature at 0 °C, add a solution of benzoyl chloride (1.05 eq) in DCM dropwise to the reaction mixture. Causality Note: The dropwise addition at low temperature is critical to control the exothermicity of the acylation reaction and prevent side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine. Self-Validation: Each wash removes specific impurities: the bicarbonate removes excess acid, HCl removes the base (pyridine/triethylamine), and brine removes residual water.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or recrystallization to obtain the final product.

Core Application: A Directing Group for C–H Activation

The most significant application of this compound in modern organic synthesis is its function as a versatile and removable directing group for transition metal-catalyzed C–H activation.[4][5][6] This strategy allows for the selective functionalization of an otherwise unreactive C–H bond at the ortho position of the benzene ring.

The Guiding Principle: Mechanism of Action

The efficacy of the N-methoxyamide group lies in its ability to coordinate with a metal center (e.g., Palladium, Rhodium, Ruthenium) to form a stable five- or six-membered metallacycle intermediate. This coordination brings the metal catalyst into close proximity to the ortho C–H bond, enabling its selective cleavage and subsequent functionalization.

The generally accepted mechanism involves several key steps:

-

Coordination: The amide oxygen and the nitrogen (after deprotonation of the N-H bond) chelate to the metal center (M).

-

C–H Activation/Metalation: The coordinated metal center selectively breaks the proximal ortho C–H bond, forming a stable cyclometalated intermediate. This is often the rate-determining step.

-

Functionalization: The newly formed metal-carbon bond reacts with a coupling partner (e.g., an alkene, alkyne, or organohalide).

-

Reductive Elimination/Turnover: The product is released, and the metal catalyst is regenerated to re-enter the catalytic cycle.

Caption: Generalized catalytic cycle for C-H activation.

Advantages in Drug Development and Synthesis

-

Atom Economy: C–H activation avoids the need for pre-functionalized starting materials (like aryl halides or boronic acids), leading to shorter, more efficient, and less wasteful synthetic routes.

-

Predictable Selectivity: The directing group provides excellent control over regioselectivity, reliably delivering ortho-substituted products.

-

Broad Compatibility: The N-methoxyamide directing group has proven effective with a range of powerful transition metals, including Pd, Rh, and Ru, allowing access to a wide variety of chemical transformations.[4][5][6]

This methodology is particularly valuable in drug discovery, where the rapid generation of analogs with diverse substitution patterns is essential for structure-activity relationship (SAR) studies.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place, sealed tightly away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

-

Conclusion

This compound is a powerful and often underestimated tool in the synthetic chemist's arsenal. While structurally simple, its ability to act as a robust directing group for transition metal-catalyzed C–H activation provides a direct and elegant pathway to complex ortho-functionalized aromatic compounds. Its predictable reactivity and the atom-economical nature of the transformations it enables make it a highly valuable reagent for professionals in pharmaceutical research and fine chemical synthesis. Understanding its core properties and the mechanistic principles behind its application is key to unlocking its full potential in the development of novel molecular architectures.

References

-

Title: this compound, 98% Source: abcr Gute Chemie URL: [Link]

-

Title: CAS 2446-51-7 | this compound Source: Hoffman Fine Chemicals URL: [Link]

-

Title: A Simple and Versatile Amide Directing Group for C–H Functionalizations Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: m-Methoxybenzamide Source: NIST Chemistry WebBook URL: [Link]

-

Title: this compound | CAS#:2446-51-7 Source: Chemsrc URL: [Link]

-

Title: A Simple and Versatile Amide Directing Group for C-H Functionalizations Source: ResearchGate URL: [Link]

-

Title: this compound | C8H9NO2 Source: PubChem URL: [Link]

-

Title: N‐Methoxybenzamide: A Versatile Directing Group for Palladium‐, Rhodium‐ and Ruthenium‐Catalyzed C−H Bond Activations Source: ResearchGate URL: [Link]

-

Title: p-Methoxybenzamide Source: NIST Chemistry WebBook URL: [Link]

-

Title: Table of Characteristic IR Absorptions Source: Michigan State University URL: [Link]

-

Title: this compound | CAS:2446-51-7 Source: Ark Pharma Scientific Limited URL: [Link]

-

Title: Benzamide Source: NIST Chemistry WebBook URL: [Link]

-

Title: 2-Methoxybenzamide Source: NIST Chemistry WebBook URL: [Link]

Sources

- 1. Selective O-Cyclization of N-Methoxy Aryl Amides with CH2Br2 or 1,2-DCE via Palladium-Catalyzed C-H Activation [organic-chemistry.org]

- 2. Page loading... [guidechem.com]

- 3. This compound | C8H9NO2 | CID 12355457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | CAS#:2446-51-7 | Chemsrc [chemsrc.com]

- 8. p-Methoxybenzamide [webbook.nist.gov]

- 9. 4-Methoxybenzamide(3424-93-9) IR Spectrum [m.chemicalbook.com]

- 10. 2-Methoxybenzamide [webbook.nist.gov]

- 11. m-Methoxybenzamide [webbook.nist.gov]

N-Methoxybenzamide Derivatives: A Technical Guide to Their Mechanisms of Action in Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The N-methoxybenzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for the development of a wide array of therapeutic agents. Its structural simplicity belies its capacity for complex biological interactions, which are highly contingent on the specific chemical moieties appended to its core structure. This guide provides an in-depth exploration of the primary mechanisms of action for key classes of this compound derivatives. We will dissect their roles as inhibitors of histone deacetylases (HDACs) and poly (ADP-ribose) polymerases (PARP), as well as their function in modulating protein kinase signaling pathways. By synthesizing field-proven insights with rigorous scientific data, this document serves as a technical resource for professionals engaged in drug discovery and development, offering clarity on the causality behind experimental design and a foundation for future innovation.

Introduction to the this compound Scaffold

The this compound structure, characterized by a benzene ring linked to an N-methoxy-substituted amide group, is a privileged scaffold in drug discovery.[1] Its value lies in its synthetic tractability and its ability to be chemically modified to achieve specific interactions with a diverse range of biological targets.[1] This has led to the development of derivatives with potent biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3][4][5] The core structure often serves as a crucial anchor or recognition element within the binding sites of enzymes, making it a focal point for structure-activity relationship (SAR) studies. Understanding the distinct mechanisms driven by different derivative classes is paramount for the rational design of next-generation therapeutics.

Core Mechanisms of Action

The biological effect of an this compound derivative is not inherent to the core scaffold but is defined by the complete molecular structure. The following sections detail the most extensively studied mechanisms of action for distinct classes of these compounds.

Histone Deacetylase (HDAC) Inhibition

2.1.1 The Role of HDACs in Disease Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This action leads to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes. Consequently, inhibiting HDACs has become a key therapeutic strategy to reactivate these silenced genes and halt cancer progression.[6][7]

2.1.2 this compound Derivatives as HDAC Inhibitors Many potent HDAC inhibitors are built upon a benzamide framework.[8] In these molecules, the benzamide group functions as a crucial zinc-binding group (ZBG), chelating the Zn²⁺ ion in the active site of class I and II HDACs.[6][9] While various N-substituted benzamides have been developed, the overarching principle involves the benzamide moiety orienting the molecule within the enzyme's active site channel.[7][8] This interaction blocks substrate access and inhibits the deacetylation process, leading to the accumulation of acetylated histones.

2.1.3 Signaling Pathway: HDAC Inhibition The inhibition of HDACs triggers a cascade of events that are detrimental to cancer cells. The primary effect is the hyperacetylation of histones, which neutralizes their positive charge, relaxing the chromatin structure. This "open" chromatin state allows transcription factors to access the DNA and activate the expression of previously silenced genes, including critical cell cycle inhibitors like p21. The upregulation of these genes leads to cell cycle arrest, differentiation, and ultimately, apoptosis.

Caption: HDAC inhibition by this compound derivatives.

2.1.4 Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric) This protocol provides a validated method for quantifying the inhibitory activity of a compound against HDAC enzymes. The principle relies on a fluorogenic substrate that, upon deacetylation by HDAC, can be cleaved by a developer enzyme to release a fluorescent molecule.

-

Reagent Preparation:

-

Prepare HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Dilute recombinant human HDAC enzyme (e.g., HDAC1, HDAC2) to the desired concentration in assay buffer.

-

Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) stock solution in DMSO and dilute in assay buffer.

-

Prepare the test compound (this compound derivative) stock solution in DMSO and create a serial dilution series.

-

Prepare the Developer solution containing a protease (e.g., Trypsin) and a stop solution (e.g., containing a potent HDAC inhibitor like Trichostatin A).

-

-

Assay Procedure (96-well plate format):

-

Add 5 µL of the compound dilutions (or DMSO for control) to appropriate wells.

-

Add 35 µL of the diluted HDAC enzyme solution to all wells.

-

Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 10 µL of the diluted HDAC substrate.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction by adding 50 µL of the Developer/Stop solution.

-

Incubate for an additional 15 minutes at 37°C to allow for fluorophore development.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence using a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

-

Subtract the background fluorescence from a "no enzyme" control.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Poly (ADP-ribose) Polymerase (PARP) Inhibition

2.2.1 The Role of PARP in DNA Repair Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular responses to DNA damage, particularly in the base excision repair (BER) pathway for single-strand breaks (SSBs).[10] When an SSB occurs, PARP1 binds to the damaged site and synthesizes chains of poly (ADP-ribose) (PAR), which recruits other DNA repair proteins.[11] In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[12] When PARP is inhibited in these cells, unrepaired SSBs are converted into toxic DSBs during DNA replication. Since the HR pathway is non-functional, these DSBs cannot be repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.[13]

2.2.2 this compound Derivatives as PARP Inhibitors The benzamide moiety is a well-established pharmacophore for PARP inhibition. It acts as a structural mimic of the nicotinamide portion of PARP's natural substrate, NAD⁺.[14] this compound derivatives can be designed to occupy the nicotinamide-binding pocket of the PARP enzyme, competitively inhibiting its catalytic activity.[11] This blockade prevents the synthesis of PAR chains, thereby trapping PARP on the DNA and disrupting the repair of SSBs.

2.2.3 Signaling Pathway: PARP Inhibition and Synthetic Lethality

Caption: Synthetic lethality via PARP inhibition in HR-deficient cells.

2.2.4 Experimental Protocol: Cell-Based PARP Activity Assay (Immunofluorescence) This protocol assesses PARP inhibitor efficacy by visualizing the accumulation of PAR polymers in cells following DNA damage.

-

Cell Culture and Treatment:

-

Seed cells (e.g., cancer cell line of interest) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of the this compound-based PARP inhibitor (or DMSO control) for 1-2 hours.

-

Induce DNA damage by treating cells with a DNA-damaging agent (e.g., 10 mM H₂O₂ for 10 minutes or 200 µM Methyl methanesulfonate (MMS) for 30 minutes).

-

-

Immunostaining:

-

Wash cells three times with ice-cold PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.

-

Incubate the cells with a primary antibody against PAR (poly ADP-ribose) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour in the dark.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the PAR signal (green) and DAPI signal (blue).

-

Quantify the fluorescence intensity of the PAR signal within the nucleus for multiple cells per condition. A significant reduction in PAR signal in inhibitor-treated cells compared to the damaged control indicates effective PARP inhibition.

-

Kinase Inhibition (e.g., EGFR)

2.3.1 Kinases in Cancer Signaling Protein kinases are enzymes that regulate the biological activity of proteins by phosphorylating specific amino acids. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation, survival, and migration. Dysregulation or mutation of EGFR is a common driver in various cancers, including non-small cell lung cancer (NSCLC).[2]

2.3.2 this compound Derivatives as EGFR Inhibitors Specific this compound derivatives have been designed and synthesized to function as potent EGFR inhibitors.[2] These compounds typically compete with ATP for binding within the kinase domain of the EGFR protein. By occupying the ATP-binding site, they prevent the autophosphorylation and activation of the receptor, thereby blocking all downstream signaling. The this compound core can serve as a scaffold to correctly position other functional groups that make critical hydrogen bonds and hydrophobic interactions within the kinase domain.[2]

2.3.3 Signaling Pathway: EGFR Inhibition

Caption: Inhibition of the EGFR signaling cascade.

2.3.4 Experimental Protocol: Western Blot for Phospho-EGFR This protocol determines a compound's ability to inhibit EGFR activation by measuring the phosphorylation status of the receptor.

-

Cell Lysis and Protein Quantification:

-

Culture EGFR-expressing cells (e.g., A549 lung cancer cells) to ~80% confluency.

-

Starve the cells in serum-free media for 12-24 hours to reduce basal EGFR activity.

-

Pre-treat cells with various concentrations of the this compound-based EGFR inhibitor for 1-2 hours.

-

Stimulate the cells with recombinant human EGF (e.g., 100 ng/mL) for 10-15 minutes.

-

Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.

-

Strip the membrane and re-probe with an antibody for total EGFR to confirm equal protein loading. A loading control like β-actin or GAPDH should also be used.

-

A dose-dependent decrease in the p-EGFR signal relative to the total EGFR signal indicates effective inhibition.

-

Other Reported Biological Activities

Beyond these core mechanisms, this compound derivatives have been investigated for a range of other biological effects, highlighting the scaffold's versatility. These include:

-

Anti-inflammatory Activity: Certain derivatives have been shown to inhibit the release of inflammatory mediators and reduce edema in animal models, potentially through membrane stabilization or modulation of the pituitary-adrenal system.[5][15][16]

-

HSP27 Targeting: Novel derivatives have been synthesized to target Heat Shock Protein 27 (HSP27), a chaperone protein implicated in cancer cell survival and resistance to therapy.[17][18]

-

Antiviral and Antimicrobial Effects: Some compounds have demonstrated activity against viruses like Enterovirus 71 and various bacterial and fungal strains.[3][19]

Data Summary and Comparison

The potency of this compound derivatives is highly specific to the target and the full chemical structure. The table below summarizes representative inhibitory concentrations (IC₅₀) from the literature to provide a quantitative perspective.

| Derivative Class | Specific Compound Example | Target / Cell Line | IC₅₀ Value | Reference |

| Anticancer (HSP27 Target) | Nimesulide Derivative L1 | SKBR3 (Breast Cancer) | 1.57 µM | [17][18] |

| SKOV3 (Ovarian Cancer) | 2.63 µM | [17][18] | ||

| H292 (Lung Cancer) | 8.87 µM | [17][18] | ||

| HDAC Inhibitor | N-hydroxybenzamide derivatives | HCT116 (Colon Cancer) | 1-17 µM | [6] |

| N-methyl-substituted benzimidazole | MCF-7 (Breast Cancer) | 3.1 µM | [20] | |

| EGFR Inhibitor | 2-amino-N-methoxybenzamide (5h) | EGFR Kinase | 71 nM | [2] |

| 2-amino-N-methoxybenzamide (5d) | EGFR Kinase | 95 nM | [2] | |

| PARP Inhibitor | KR-33889 | PARP-1 Enzyme | 0.52 µM | [11] |

| Antiviral (Anti-EV71) | 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV 71 Virus | 5.7 - 12 µM | [3] |

Conclusion and Future Directions

This guide establishes that the this compound scaffold is a privileged and highly adaptable structure in drug discovery. Its mechanism of action is not monolithic; rather, it is dictated by the specific substitutions and functional groups that adorn the core. Derivatives have been rationally designed to potently and selectively inhibit critical enzyme families, including HDACs, PARPs, and protein kinases, leading to profound effects on cellular signaling, DNA repair, and gene expression.

The future of this compound-based drug development is promising. Key areas for future research include:

-

Isoform Selectivity: Designing derivatives that can selectively inhibit specific isoforms within a large enzyme family (e.g., HDAC6 vs. HDAC1) to improve therapeutic windows and reduce off-target effects.

-

Dual-Target Inhibitors: Engineering single molecules that can simultaneously modulate two distinct but complementary targets (e.g., PARP and PI3K) to overcome drug resistance.

-

Novel Target Exploration: Utilizing the scaffold's versatility to explore its potential against emerging biological targets beyond the well-trodden paths of oncology and inflammation.

By leveraging the foundational knowledge of these core mechanisms, researchers can continue to innovate, refining the this compound scaffold to create safer, more effective therapies for a multitude of human diseases.

References

-

Al-Haddad, J., et al. (2022). Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity. Journal of Saudi Chemical Society, 26(3), 101463. [Link]

-

Li, Y., et al. (2008). Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents. Drug Discoveries & Therapeutics, 2(4), 211-215. [Link]

-

ResearchGate. (2023). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate. [Link]

-

MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

-

MDPI. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. MDPI. [Link]

-

Semantic Scholar. (2022). Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer. Semantic Scholar. [Link]

-

MDPI. (2012). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]

-

National Center for Biotechnology Information. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PubMed. [Link]

-

Wikipedia. (n.d.). Piclamilast. Wikipedia. [Link]

-

ResearchGate. (1975). Anti-inflammatory effects of N-cycIohexyl-N'-2-methoxy-5-chIorophenyl benzamidine (HG-70) and related compounds (I). ResearchGate. [Link]

-

ResearchGate. (n.d.). Sundaram MAURYA. ResearchGate. [Link]

-

National Center for Biotechnology Information. (1995). Pharmacological properties of the novel non-steroidal antiinflammatory agent N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one. PubMed. [Link]

-

Journal of the American Chemical Society. (2023). Expedient Modular Assembling of Chiral η6-Benzene Ligands: Empowering Ruthenium-Catalyzed Asymmetric C–H Activation. Journal of the American Chemical Society. [Link]

-

National Center for Biotechnology Information. (2009). A novel and orally active poly(ADP-ribose) polymerase inhibitor, KR-33889...attenuates injury in in vitro model of cell death and in vivo model of cardiac ischemia. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methoxy-N-methylbenzamide. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methoxybenzamide. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

National Center for Biotechnology Information. (2001). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. [Link]

-

National Center for Biotechnology Information. (2018). Discovery of meta-sulfamoyl N-hydroxybenzamides as HDAC8 selective inhibitors. PubMed. [Link]

-

ResearchGate. (2013). Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). N-Methoxy-N-methylbenzamide: A Versatile Reagent in Organic Synthesis and Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

National Center for Biotechnology Information. (n.d.). N-ethyl-4-methoxybenzamide. PubChem. [Link]

-

National Center for Biotechnology Information. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. PubMed. [Link]

-

National Center for Biotechnology Information. (2013). Small-Molecule Allosteric Activators of Sirtuins. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2007). Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Hydroxy-4-methoxybenzamide. PubChem. [Link]

-

bioRxiv. (2017). Mechanism-based sirtuin enzyme activation. bioRxiv. [Link]

-

ResearchGate. (2017). Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2020). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-methoxy-N-phenylbenzamide. PubChem. [Link]

-

University of Miami. (n.d.). Potent and Specific Activators for Mitochondrial Sirtuins Sirt3 and Sirt5. University of Miami. [Link]

-

MDPI. (2024). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. MDPI. [Link]

-

Chem-Station. (n.d.). This compound. Chem-Station. [Link]

-

RSC Publishing. (n.d.). Sirtuin 1-activating derivatives belonging to the anilinopyridine class displaying in vivo cardioprotective activities. RSC Medicinal Chemistry. [Link]

-

MDPI. (2015). Current Trends in Sirtuin Activator and Inhibitor Development. MDPI. [Link]

-

bioRxiv. (2023). Overcoming PARP inhibitor resistance by inducing a homologous recombination repair defective phenotype with ATR, CHK1 and WEE1 inhibitors. bioRxiv. [Link]

-

National Center for Biotechnology Information. (2019). PARP inhibitors synergize with gemcitabine by potentiating DNA damage in non-small-cell lung cancer. PubMed. [Link]

Sources

- 1. N-Hexyl-4-methoxybenzamide [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological properties of the novel non-steroidal antiinflammatory agent N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2 -one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of meta-sulfamoyl N-hydroxybenzamides as HDAC8 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A novel and orally active poly(ADP-ribose) polymerase inhibitor, KR-33889 [2-[methoxycarbonyl(4-methoxyphenyl) methylsulfanyl]-1H-benzimidazole-4-carboxylic acid amide], attenuates injury in in vitro model of cell death and in vivo model of cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. PARP inhibitors synergize with gemcitabine by potentiating DNA damage in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-Methoxybenzamide | C8H9NO2 | CID 98487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. mdpi.com [mdpi.com]

- 20. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to N-methoxybenzamide: Elucidating Molecular Structure through NMR, IR, and MS Data

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for N-methoxybenzamide (CAS No. 2446-51-7), a key chemical intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data. Beyond a mere presentation of spectra, this guide delves into the causal reasoning behind experimental choices, provides validated protocols for data acquisition, and offers expert interpretation of the spectral features. Our objective is to furnish a reliable, self-validating reference for the structural characterization of this compound, grounded in authoritative data and methodologies.

Introduction: The Importance of Spectroscopic Characterization

This compound is a valuable building block in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. Its utility stems from the presence of the methoxyamide functional group, which can participate in a range of chemical transformations. Accurate and unambiguous structural confirmation of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will systematically explore each of these techniques as applied to this compound, offering a holistic view of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy of this compound

Proton NMR provides a map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Table 1: ¹H NMR Data for this compound [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.72 | Singlet | 1H | N-H |

| 7.78 – 7.75 | Multiplet | 2H | Aromatic (ortho) |

| 7.50 – 7.46 | Multiplet | 1H | Aromatic (para) |

| 7.40 – 7.35 | Multiplet | 2H | Aromatic (meta) |

| 3.80 (approx.) | Singlet | 3H | O-CH₃ |

Note: The original data presented the methoxy protons as a multiplet between 3.90-3.70 ppm. This is likely due to experimental conditions or second-order effects. A singlet is typically expected.

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound presents several key features. The downfield singlet at 9.72 ppm is characteristic of an amide proton (N-H), which is deshielded by the adjacent carbonyl group and the electronegative oxygen of the methoxy group. The aromatic protons appear in the expected region of 7.35-7.78 ppm. The multiplet patterns for the aromatic protons suggest a monosubstituted benzene ring. The two protons ortho to the carbonyl group are the most deshielded, followed by the para and then the meta protons. The singlet at approximately 3.80 ppm, integrating to three protons, is unequivocally assigned to the methoxy (O-CH₃) group.

¹³C NMR Spectroscopy of this compound

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal.

Table 2: ¹³C NMR Data for this compound [1]

| Chemical Shift (ppm) | Assignment |

| 166.0 | C=O (Amide) |

| 132.0 | Aromatic (ipso-C) |

| 131.7 | Aromatic (para-C) |

| 128.6 | Aromatic (meta-C) |

| 127.2 | Aromatic (ortho-C) |

| 64.3 | O-CH₃ |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum corroborates the structure deduced from the ¹H NMR. The signal at 166.0 ppm is characteristic of an amide carbonyl carbon. The four signals in the aromatic region (127.2-132.0 ppm) confirm the presence of a monosubstituted benzene ring with four distinct types of carbon atoms due to symmetry. The ipso-carbon (attached to the amide group) is found at 132.0 ppm. The most upfield signal at 64.3 ppm is assigned to the methoxy carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3300 | N-H stretch | Amide | Medium-Strong |

| 3050-3000 | C-H stretch (aromatic) | Benzene ring | Medium |

| ~2950, ~2850 | C-H stretch (aliphatic) | Methoxy (O-CH₃) | Medium |

| ~1660 | C=O stretch (Amide I) | Amide | Strong |

| ~1600, ~1480 | C=C stretch | Benzene ring | Medium-Strong |

| ~1530 | N-H bend (Amide II) | Amide | Medium-Strong |

| ~1250 | C-O stretch | Methoxy group | Strong |

| ~700-800 | C-H out-of-plane bend | Benzene ring | Strong |

Expertise & Experience: Causality in IR Spectral Features

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the secondary amide and the substituted benzene ring.

-

N-H Vibrations: A prominent, relatively broad peak around 3300 cm⁻¹ is anticipated for the N-H stretching vibration. The broadening is a result of intermolecular hydrogen bonding between amide groups in the solid or liquid state. The N-H bending vibration (the Amide II band) is expected to appear around 1530 cm⁻¹.

-

Carbonyl (Amide I) Stretch: A very strong and sharp absorption around 1660 cm⁻¹ is the hallmark of the C=O stretching vibration in a secondary amide. This is often the most intense peak in the spectrum.

-

Aromatic and Aliphatic C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹.

-

C-O Stretch: The stretching of the C-O bond in the methoxy group will give rise to a strong absorption around 1250 cm⁻¹.

The overall pattern of these absorptions provides a high degree of confidence in the presence of the this compound structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. Electron Ionization (EI) is a common hard ionization technique that leads to extensive fragmentation.

The molecular weight of this compound (C₈H₉NO₂) is 151.16 g/mol . In an EI-MS experiment, the molecular ion peak [M]⁺• would be observed at m/z = 151.

Predicted Fragmentation Pattern:

The fragmentation of benzamides under EI conditions is well-documented.[2][3] The primary fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Formula | Identity |

| 151 | [C₈H₉NO₂]⁺• | Molecular Ion |

| 120 | [C₈H₈NO]⁺ | [M - OCH₃]⁺ |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Expertise & Experience: The Logic of Fragmentation

The stability of the resulting fragments dictates the fragmentation pathways in EI-MS. For this compound, the most probable fragmentation is the loss of the methoxyamino radical (•NHOCH₃) to form the highly stable, resonance-stabilized benzoyl cation at m/z 105. This peak is often the base peak (the most intense peak) in the mass spectra of benzamides. The benzoyl cation can then lose a molecule of carbon monoxide (CO) to form the phenyl cation at m/z 77. Another possible, though likely less favorable, fragmentation is the loss of the methoxy radical (•OCH₃) to give an ion at m/z 120.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the spectroscopic data, it is crucial to follow standardized experimental protocols.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it must dissolve the sample and not have signals that overlap with the analyte peaks.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.

-

Acquisition: Insert the NMR tube into the spectrometer. Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to achieve optimal resolution. Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

FT-IR Spectroscopy Protocol (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid powders.

-

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue. Record a background spectrum of the clean, empty crystal. This is crucial to subtract the absorbance of the crystal and the atmosphere (CO₂ and H₂O).

-

Sample Application: Place a small amount of this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm and even contact between the sample and the crystal surface.

-

Data Collection: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (EI-MS)

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a solid sample, this is often done using a direct insertion probe, which allows the sample to be heated and vaporized directly into the ion source.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The choice of 70 eV is a standard in EI-MS as it provides reproducible fragmentation patterns and is sufficient to ionize most organic molecules.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion: A Cohesive Structural Portrait

The combined application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. NMR spectroscopy elucidates the precise connectivity of the carbon and hydrogen framework. FT-IR spectroscopy confirms the presence of key functional groups, notably the secondary amide and the substituted aromatic ring. Mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This multi-faceted spectroscopic approach exemplifies a robust and self-validating methodology essential for the rigorous quality control and characterization demanded in modern chemical research and development.

References

Preliminary Biological Activity Screening of N-methoxybenzamides: A Technical Guide

Introduction: The Therapeutic Potential of the N-methoxybenzamide Scaffold

The benzamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse pharmacological activities. Within this broad chemical class, N-methoxybenzamides have emerged as a particularly promising scaffold for the development of novel therapeutics. The introduction of the N-methoxy group can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles and novel mechanisms of action.

Published research indicates that derivatives of this compound may exhibit a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] Notably, certain benzamide derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression and are implicated in the pathogenesis of cancer and other diseases.[4][5] This guide provides a comprehensive framework for the preliminary in vitro screening of novel this compound compounds, designed to efficiently identify and characterize their potential therapeutic activities.

A Tiered Approach to Preliminary Screening

A logical, tiered screening cascade is essential for the efficient evaluation of new chemical entities. This approach prioritizes broad, cost-effective assays to identify general bioactivity before proceeding to more complex and resource-intensive mechanistic studies. The proposed workflow for N-methoxybenzamides begins with a general cytotoxicity screen, followed by parallel assessments for antimicrobial and anti-inflammatory properties. Compounds demonstrating significant activity in any of these primary screens can then be advanced to secondary assays, such as specific enzyme inhibition studies, to elucidate their mechanism of action.

Tier 1: Primary Screening Protocols

Assessment of General Cytotoxicity: The MTT Assay

The initial step in evaluating any new compound library is to assess for general cytotoxicity. This provides a baseline understanding of the concentration at which a compound may exert a biological effect and identifies potent cytotoxic agents that warrant further investigation as potential anticancer drugs. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[6] It measures the metabolic activity of cells, which is an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[8]

Experimental Protocol: MTT Cytotoxicity Assay [8][9]

-

Cell Seeding:

-

Culture a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) to approximately 80% confluency.

-

Trypsinize and resuspend the cells in a complete culture medium.

-

Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound test compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Formazan Solubilization:

-

Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

-

Incubate for an additional 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Mix each sample thoroughly by pipetting.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of cell viability.

-

| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| NMB-001 | A549 | 48 | 8.5 ± 0.7 |

| NMB-002 | A549 | 48 | > 100 |

| NMB-003 | MCF-7 | 48 | 12.2 ± 1.1 |

| NMB-004 | MCF-7 | 48 | 5.3 ± 0.4 |

| Positive Control (Doxorubicin) | A549 | 48 | 0.8 ± 0.1 |

| Positive Control (Doxorubicin) | MCF-7 | 48 | 0.5 ± 0.05 |

| Hypothetical cytotoxicity data for a series of this compound (NMB) compounds. |

Antimicrobial Activity Screening: Broth Microdilution Assay

The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.[10][11] This method is recommended by the Clinical and Laboratory Standards Institute (CLSI).[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [12]

-

Inoculum Preparation:

-

Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate broth medium.

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution and Plate Setup:

-

Prepare a stock solution of the this compound test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial twofold dilutions of the compound in the appropriate sterile broth.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well (except the negative control).

-

Seal the plates and incubate at 35-37°C for 16-20 hours for most bacteria.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the plates for microbial growth, indicated by turbidity.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| NMB-001 | 64 | >128 | >128 |

| NMB-005 | 16 | 32 | 64 |

| NMB-006 | >128 | >128 | >128 |

| NMB-007 | 8 | 16 | 32 |

| Positive Control (Ciprofloxacin) | 0.5 | 0.25 | N/A |

| Positive Control (Amphotericin B) | N/A | N/A | 1 |

| Hypothetical MIC data for a series of this compound (NMB) compounds. |

Anti-inflammatory Potential: TNF-α Release Assay in THP-1 Cells

Chronic inflammation is a key factor in numerous diseases. A common in vitro model for screening anti-inflammatory compounds involves the use of the human monocytic cell line, THP-1.[13][14] These cells can be differentiated into macrophage-like cells and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[15][16] The ability of a test compound to inhibit this TNF-α release is a strong indicator of its anti-inflammatory potential.

Experimental Protocol: LPS-Induced TNF-α Release in THP-1 Cells [13][15]

-

Cell Differentiation and Seeding:

-

Culture THP-1 monocytes and differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Seed the differentiated THP-1 cells in a 96-well plate at a density of 20,000 cells per well.

-

-

Compound Pre-treatment and Stimulation:

-

Pre-treat the cells with various non-toxic concentrations of the this compound test compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control and a positive control (LPS stimulation without test compound).

-

-

Supernatant Collection and Analysis:

-

Incubate the plate for 17-20 hours at 37°C.

-

Centrifuge the plate and carefully collect the cell-free supernatant.

-

Quantify the amount of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated positive control.

-

Determine the IC₅₀ value for active compounds.

-

Tier 2: Mechanistic Elucidation - The HDAC Inhibition Assay

For this compound derivatives that demonstrate significant antiproliferative activity in the primary cytotoxicity screen, a key secondary assay is to investigate their potential as HDAC inhibitors. Many benzamide-containing compounds exert their anticancer effects through this mechanism.[4] Fluorometric assays provide a sensitive and high-throughput method for measuring the in vitro inhibitory activity of compounds on specific HDAC enzymes.[17][18]

Experimental Protocol: In Vitro Fluorometric HDAC Enzyme Inhibition Assay [17][19]

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Dilute a recombinant human HDAC enzyme (e.g., HDAC1) and a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in the assay buffer.

-

-

Reaction Setup:

-

In a 96-well black microplate, add the assay buffer, test compound at various concentrations, and the diluted HDAC enzyme.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation and Development:

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate at 37°C for 30 minutes.

-

Add a developer solution containing a stop solution (e.g., Trichostatin A) to stop the HDAC reaction and initiate the development of the fluorescent signal.

-

Incubate at room temperature for 15 minutes, protected from light.

-

-

Fluorescence Measurement and Data Analysis:

-

Read the fluorescence using a microplate reader (e.g., excitation at 355-360 nm and emission at 460 nm).

-

Calculate the percentage of HDAC inhibition for each compound concentration.

-

Determine the IC₅₀ value.

-

Conclusion and Future Directions

This guide outlines a systematic and efficient approach for the preliminary biological evaluation of novel this compound compounds. By employing a tiered screening strategy that begins with broad phenotypic assays and progresses to more specific mechanistic studies, researchers can effectively identify promising lead compounds for further development. The protocols provided for cytotoxicity, antimicrobial, anti-inflammatory, and HDAC inhibition assays are based on established and robust methodologies, ensuring the generation of reliable and reproducible data. The insights gained from this preliminary screening will be invaluable in guiding the subsequent stages of drug discovery, including lead optimization and in vivo efficacy studies.

References

-

Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. [Link]

-

European Commission. (n.d.). Detection of cytokine release in THP-1 cells. [Link]

-

Star Protocols. (n.d.). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. [Link]

-

National Center for Biotechnology Information. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. [Link]

-

National Center for Biotechnology Information. (2019). THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists. [Link]

-

Casey Watts. (2017). A Quick Introduction to Graphviz. [Link]

-

ResearchGate. (2021). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. [Link]

-

ResearchGate. (n.d.). MTT Assay Protocol. [Link]

-

ResearchGate. (2025). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. [Link]

-

Graphviz. (n.d.). Graphviz. [Link]

-

YouTube. (2025). ES114 Graphviz. [Link]

-

ResearchGate. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. [Link]

-

National Center for Biotechnology Information. (2022). Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity. [Link]

-

GitHub. (n.d.). caseywatts/graphviz-tutorial: how do I graphviz? oh I see!. [Link]

-

Letters in Applied NanoBioScience. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

-

YouTube. (2021). Graphviz tutorial. [Link]

-

Semantic Scholar. (2022). Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer. [Link]

-

MDPI. (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

-

Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

-

Core. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

-

National Center for Biotechnology Information. (n.d.). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. [Link]

-

National Center for Biotechnology Information. (n.d.). Purification and enzymatic assay of class I histone deacetylase enzymes. [Link]

-

National Center for Biotechnology Information. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. [Link]

-

MDPI. (n.d.). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. [Link]

-

Bio-Techne. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric) (Cat # KA0628 V.01). [Link]

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

National Center for Biotechnology Information. (2007). Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. [Link]

-

Medknow. (n.d.). Histone Deacetylase Inhibitors: A Prospect in Drug Discovery. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methoxy-N-methylbenzamide. [Link]

-

National Center for Biotechnology Information. (2007). Histone deacetylase inhibitors: molecular mechanisms of action. [Link]

-

ResearchGate. (n.d.). Discovery of meta -sulfamoyl N -hydroxybenzamides as HDAC8 selective inhibitors. [Link]N-hydroxybenzamides_as_HDAC8_selective_inhibitors)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. turkjps.org [turkjps.org]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]

- 14. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. resources.bio-techne.com [resources.bio-techne.com]

N-methoxybenzamide: A Versatile Precursor and Directing Group in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, the pursuit of efficiency, control, and molecular complexity is paramount. N-methoxybenzamide and its N-methylated counterpart, the Weinreb amide, have emerged as exceptionally valuable precursors, offering a unique blend of stability and controlled reactivity.[1][2] This technical guide provides an in-depth exploration of this compound's role, moving beyond simple procedural descriptions to elucidate the underlying mechanistic principles that make it an indispensable tool for chemists. We will examine its application in classic Weinreb ketone synthesis, its function as a powerful directing group in ortho-metalation and transition metal-catalyzed C-H functionalization, and its utility as a cornerstone for the synthesis of complex heterocyclic systems relevant to pharmaceutical and materials science.[1][3]

The Core Chemistry of N-methoxy-N-methylbenzamide: The Weinreb Amide

At the heart of N-methoxy-N-methylbenzamide's utility is its identity as a "Weinreb amide".[1][4][5] This class of amides, characterized by the N-methoxy-N-methyl group, provides a robust solution to a classic challenge in organic synthesis: the over-addition of highly reactive organometallic reagents to carboxylic acid derivatives.[6]

The Mechanistic Advantage: Preventing Over-addition

When organolithium or Grignard reagents react with esters or acid chlorides, the initially formed ketone is often more reactive than the starting material. This leads to a second nucleophilic attack, yielding an undesired tertiary alcohol. Weinreb amides elegantly circumvent this issue. The reaction with an organometallic reagent proceeds through a stable, five-membered ring metal-chelated intermediate.[6][7] This tetrahedral intermediate is remarkably stable at low temperatures and does not collapse to the ketone until acidic or aqueous workup is performed. By the time the ketone is formed, the reactive organometallic species has been quenched, thus preventing the second addition. This precise control is invaluable for constructing the intricate frameworks of complex molecules.[1]

Diagram: Weinreb Ketone Synthesis Mechanism

Caption: Mechanism of Weinreb ketone synthesis.

Protocol: General Procedure for Weinreb Ketone Synthesis

This protocol is a representative example and may require optimization for specific substrates.

-

Preparation: To a solution of N-methoxy-N-methylbenzamide (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C in an ice bath.

-

Addition of Organometallic Reagent: Add the organometallic reagent (e.g., a 1.0 M solution of a Grignard reagent in THF, 1.1 equiv) dropwise to the stirred solution. The choice of solvent and temperature is critical; THF is common, and reactions are typically run between -78 °C and room temperature.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of 1 M aqueous HCl at 0 °C.

-

Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude ketone product can then be purified by flash column chromatography on silica gel.

| Reagent Type | Typical Yield (%) | Notes |

| Alkyl Grignard | 80-95% | Generally high-yielding and reliable. |

| Aryl Grignard | 75-90% | Effective for synthesizing aryl ketones. |

| Organolithium | 70-90% | Can be more reactive; lower temperatures (-78 °C) are often required. |

| Hydride Reagents (e.g., LiAlH₄) | 85-98% | Reduces the amide to the corresponding aldehyde.[7] |

Table 1: Representative yields for Weinreb amide reactions.

The N-Methoxyamide Moiety as a Directing Group

Beyond its role in acylation, the N-methoxyamide group has proven to be an exceptionally versatile directing group for C-H bond functionalization, providing a powerful tool for regioselective synthesis.[3][8]

Directed ortho-Metalation (DoM)

The N-methoxyamide is a potent directed metalation group (DMG).[9][10] The heteroatoms in the amide functionality act as a Lewis base, coordinating to a strong organolithium base like n-butyllithium.[10] This coordination brings the base into close proximity to the ortho C-H bond, facilitating its deprotonation to form a thermodynamically stable aryllithium species.[10][11] This intermediate can then be trapped with a wide range of electrophiles, installing functionality exclusively at the ortho position, a selectivity not achievable through classical electrophilic aromatic substitution.[10]

Diagram: Directed ortho-Metalation (DoM) Workflow

Caption: General workflow for Directed ortho-Metalation.

Transition Metal-Catalyzed C-H Activation

The N-methoxyamide group is a broadly applicable directing group for reactions catalyzed by palladium, rhodium, and ruthenium.[3][8] It functions by forming a robust, five- or six-membered metallacyclic intermediate after chelation-assisted C-H bond activation. This brings the metal catalyst to a specific C-H bond, enabling a diverse array of transformations.

Key Transformations:

-

Palladium-Catalyzed Reactions: The CONHOMe group efficiently directs the ortho-alkoxylation of the aromatic C-H bond.[12] This reaction is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle.[8]

-

Rhodium-Catalyzed Reactions: Rh(III) catalysis enables diastereoselective cascade annulations, for example, in the arylative cyclization of enone-tethered cyclohexadienones.[13] The N-methoxyamide directs the formation of a five-membered rhodacycle intermediate.[13]

-

Ruthenium-Catalyzed Reactions: Chiral ruthenium catalysts have been used for the asymmetric C-H activation of N-methoxybenzamides with alkenes, yielding chiral dihydroisoquinolones with high enantioselectivity.[14]

Protocol: Palladium-Catalyzed ortho-Methoxylation of this compound

Based on the work of Wang and coworkers.[8][12]

-

Reactant Mixture: In a sealed tube, combine this compound (1.0 equiv), Pd(OAc)₂ (5 mol %), and PhI(OAc)₂ (1.2 equiv) as the oxidant.

-

Solvent: Add methanol (MeOH) as both the solvent and the methoxylating agent.

-

Reaction Conditions: Heat the mixture at 100 °C for several hours, monitoring by TLC or GC-MS.

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the ortho-methoxylated product.

Application in Heterocyclic Synthesis